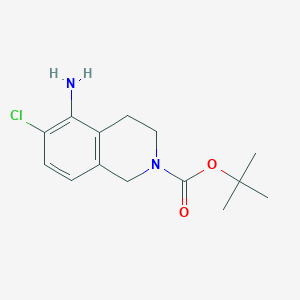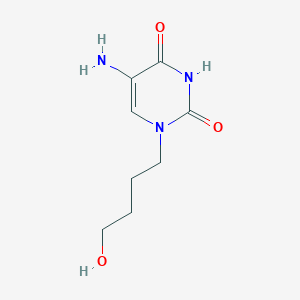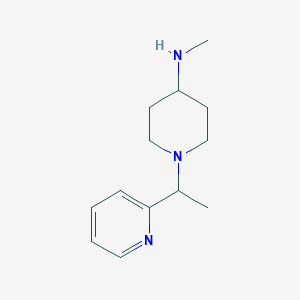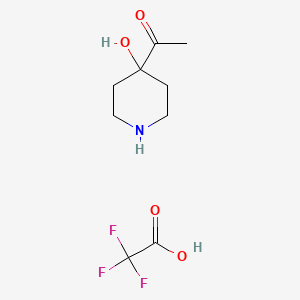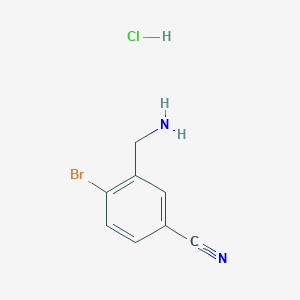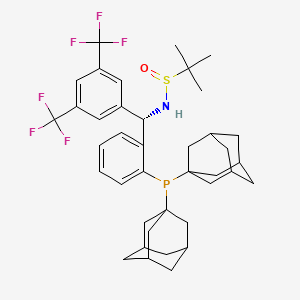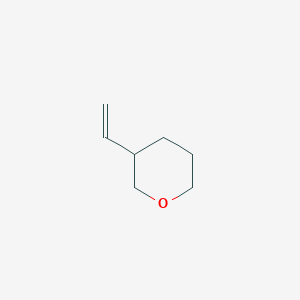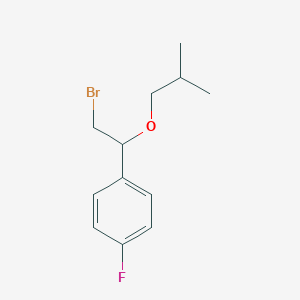
1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of halogen atoms (such as bromine and fluorine) attached to an aromatic ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method is the bromination of an isobutoxyethyl precursor, followed by the introduction of a fluorine atom to the aromatic ring. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the halogen atoms.
科学研究应用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of halogenated compounds’ effects on biological systems.
Medicine: Potential use in the development of pharmaceuticals with specific biological activities.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism by which 1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include halogen bonding, hydrophobic interactions, and other non-covalent interactions.
相似化合物的比较
Similar Compounds
- 1-(2-Bromoethyl)-4-fluorobenzene
- 1-(2-Isobutoxyethyl)-4-chlorobenzene
- 1-(2-Bromo-1-methoxyethyl)-4-fluorobenzene
Uniqueness
1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene is unique due to the combination of its bromine, fluorine, and isobutoxyethyl groups. This specific arrangement of functional groups can impart distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
属性
分子式 |
C12H16BrFO |
|---|---|
分子量 |
275.16 g/mol |
IUPAC 名称 |
1-[2-bromo-1-(2-methylpropoxy)ethyl]-4-fluorobenzene |
InChI |
InChI=1S/C12H16BrFO/c1-9(2)8-15-12(7-13)10-3-5-11(14)6-4-10/h3-6,9,12H,7-8H2,1-2H3 |
InChI 键 |
PZMRCWXGDKWCPT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(CBr)C1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B13644737.png)
![1-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B13644741.png)
